molecular formula C28H28Si B14699298 Tetrabenzylsilane CAS No. 18762-95-3

Tetrabenzylsilane

Cat. No.: B14699298
CAS No.: 18762-95-3
M. Wt: 392.6 g/mol
InChI Key: VWPYMANRMOSLKO-UHFFFAOYSA-N
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Description

Tetrabenzylsilane is a specialized organosilicon compound that serves as a high-value building block in advanced materials research and development. Its molecular structure, featuring a central silicon atom tethered to four benzyl groups, makes it a versatile precursor for synthesizing silicon-based polymers and cross-linked materials . Researchers leverage this compound to design novel silicone polymers and elastomers, where it can impart enhanced mechanical and thermal stability to the final product . In the realm of composite materials, this compound's functionality allows for co-polymerization with various monomers, enabling the creation of tailored coatings, adhesives, and sealants with specific properties . The bulky benzyl groups influence the compound's reactivity and hydrolysis kinetics, offering a pathway to fine-tune the characteristics of the resulting silica network or hybrid organic-inorganic material . As with many innovative organosilicon reagents, this compound exemplifies the synergy between organic groups and a silicon core, facilitating the exploration of new materials with customized performance attributes . This product is intended for chemical synthesis and laboratory research purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

18762-95-3

Molecular Formula

C28H28Si

Molecular Weight

392.6 g/mol

IUPAC Name

tetrabenzylsilane

InChI

InChI=1S/C28H28Si/c1-5-13-25(14-6-1)21-29(22-26-15-7-2-8-16-26,23-27-17-9-3-10-18-27)24-28-19-11-4-12-20-28/h1-20H,21-24H2

InChI Key

VWPYMANRMOSLKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabenzylsilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with benzylmagnesium chloride (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

SiCl4+4C6H5CH2MgClSi(CH2C6H5)4+4MgCl2\text{SiCl}_4 + 4 \text{C}_6\text{H}_5\text{CH}_2\text{MgCl} \rightarrow \text{Si(CH}_2\text{C}_6\text{H}_5)_4 + 4 \text{MgCl}_2 SiCl4​+4C6​H5​CH2​MgCl→Si(CH2​C6​H5​)4​+4MgCl2​

Another method involves the reduction of this compound oxide using a reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using silicon tetrachloride and benzylmagnesium chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Tetrabenzylsilane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: Reduction of this compound oxide back to this compound using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.

    Substitution: Various reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound oxide.

    Reduction: this compound.

    Substitution: Depending on the substituent, products can include benzyl-substituted silanes.

Scientific Research Applications

Tetrabenzylsilane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. It also serves as a reagent in various organic reactions.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore the potential use of this compound derivatives in drug development.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tetrabenzylsilane involves its ability to participate in various chemical reactions due to the presence of reactive benzyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making this compound a versatile compound in synthetic chemistry. The silicon atom in this compound can also form stable bonds with other elements, contributing to its reactivity and utility in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Molecular Weight Key Structural Features
Tetrabenzylsilane C28H28Si 392.61 g/mol Four benzyl groups; bulky, spherical geometry
Benzylsilane C7H10Si 122.24 g/mol Single benzyl group; smaller and more reactive
Tribenzylsilane C21H24Si 304.50 g/mol Three benzyl groups; intermediate steric hindrance
Tetraphenylsilane C24H20Si 336.50 g/mol Four phenyl groups; planar, rigid structure
Tetravinylsilane C8H12Si 136.27 g/mol Four vinyl groups; highly reactive for polymerization
Tetrabenzyloxysilane C28H28O4Si 484.60 g/mol Four benzyloxy (C6H5CH2O) groups; oxygen-enhanced polarity

Physical and Chemical Properties

  • This compound : High molecular weight (392.61 g/mol) and low volatility due to bulky substituents. Forms stable 1:1 complexes in host-guest systems .
  • Tetravinylsilane : Clear yellow liquid (MW 136.27 g/mol) with high flammability .
  • Tribenzylsilane : Hazardous (H315, H319, H335: skin/eye/respiratory irritation) .
  • Tetraphenylsilane : Solid at room temperature; used as a reference material in spectroscopy .

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